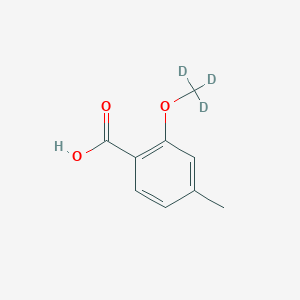
4-Methyl-2-methoxy-(d3)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-methoxy-(d3)-benzoic acid is a deuterated derivative of 4-Methyl-2-methoxybenzoic acid, which is a compound belonging to the class of organic compounds known as methoxybenzoic acids. These compounds are characterized by the presence of a methoxy group attached to a benzoic acid moiety. The deuterated version is often used in scientific research to study reaction mechanisms and metabolic pathways due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-methoxy-(d3)-benzoic acid typically involves the deuteration of 4-Methyl-2-methoxybenzoic acid. This can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Reacting the compound with deuterated reagents such as deuterated methanol (CD3OD) under acidic or basic conditions to achieve deuteration.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, ensuring that the deuterium incorporation is consistent and complete.
化学反応の分析
Types of Reactions
4-Methyl-2-methoxy-(d3)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Methyl-2-methoxybenzoic acid derivatives.
Reduction: Formation of 4-Methyl-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the reagents used.
科学的研究の応用
4-Methyl-2-methoxy-(d3)-benzoic acid is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and kinetics using isotopic labeling.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Used as a tracer in environmental studies and quality control processes.
作用機序
The mechanism of action of 4-Methyl-2-methoxy-(d3)-benzoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic stability, providing insights into the behavior of the non-deuterated analogs. The compound can inhibit or activate enzymes, alter metabolic pathways, and serve as a probe for studying biochemical processes.
類似化合物との比較
Similar Compounds
4-Methyl-2-methoxybenzoic acid: The non-deuterated analog.
4-Methyl-3-methoxybenzoic acid: A positional isomer with the methoxy group at a different position.
4-Methyl-2-hydroxybenzoic acid: A hydroxyl derivative with different chemical properties.
Uniqueness
4-Methyl-2-methoxy-(d3)-benzoic acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and developing deuterated drugs with enhanced properties.
特性
IUPAC Name |
4-methyl-2-(trideuteriomethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11)/i2D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDWUPMHVDZGL-BMSJAHLVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
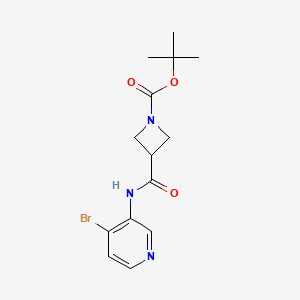
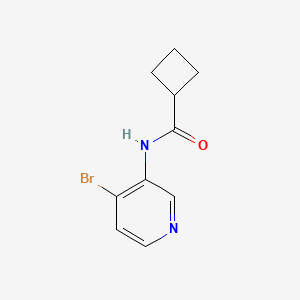

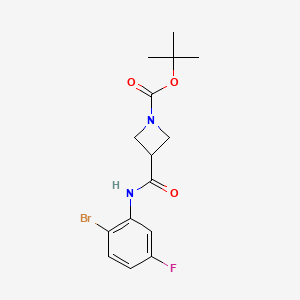
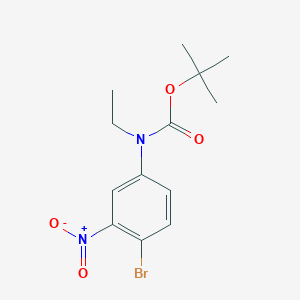
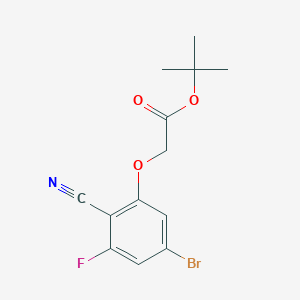
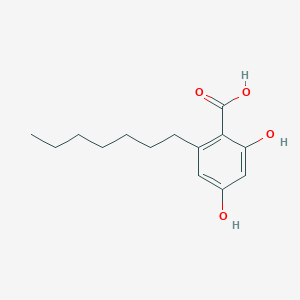
![Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]-](/img/structure/B8213192.png)
![Ethanone,1-[4-methyl-2-(methoxy-d3)phenyl]-](/img/structure/B8213207.png)
![Ethanone,1-[5-methyl-2-(methoxy-d3)phenyl]-](/img/structure/B8213208.png)
![Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]-](/img/structure/B8213215.png)
![Ethanone,1-[5-bromo-2-(methoxy-d3)phenyl]-](/img/structure/B8213218.png)
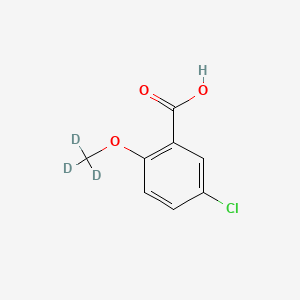
![tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B8213234.png)
